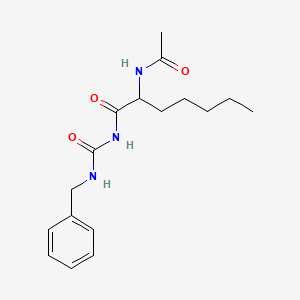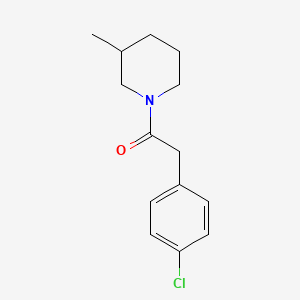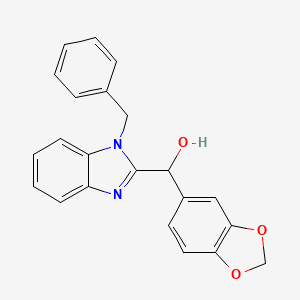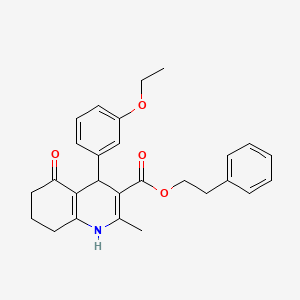
2-acetamido-N-(benzylcarbamoyl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(benzylcarbamoyl)heptanamide is an organic compound that belongs to the class of fatty amides These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine The structure of this compound includes an acetamido group, a benzylcarbamoyl group, and a heptanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(benzylcarbamoyl)heptanamide typically involves the reaction of heptanoic acid with benzylamine to form N-benzylheptanamide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound. The reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-acetamido-N-(benzylcarbamoyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or carbamates.
科学的研究の応用
2-acetamido-N-(benzylcarbamoyl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in inhibiting enzymes involved in glycosylation processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-acetamido-N-(benzylcarbamoyl)heptanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as β-N-acetylhexosaminidases, which are involved in the hydrolysis of glycosidic bonds in glycoconjugates. This inhibition can affect various biological processes, including cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- 2-acetamido-N-benzylacetamide
- 2-acetamido-2-(3-aminophenylamino)-N-benzyl-N-methylacetamide
- 5-acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
2-acetamido-N-(benzylcarbamoyl)heptanamide is unique due to its specific structural features, including the combination of an acetamido group, a benzylcarbamoyl group, and a heptanamide backbone
特性
IUPAC Name |
2-acetamido-N-(benzylcarbamoyl)heptanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-4-6-11-15(19-13(2)21)16(22)20-17(23)18-12-14-9-7-5-8-10-14/h5,7-10,15H,3-4,6,11-12H2,1-2H3,(H,19,21)(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVIXGWEYKYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC(=O)NCC1=CC=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-BUTOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5191496.png)
![N-[3-(2-methoxyphenyl)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5191507.png)


![2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5191527.png)
![1-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5191530.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5191534.png)


![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![PROP-2-EN-1-YL 2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5191580.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
![N-[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)
